molecular formula C19H16FN3O3S B2387822 N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide CAS No. 897612-20-3

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2387822
CAS No.: 897612-20-3
M. Wt: 385.41
InChI Key: ZGAQXZJZCHPFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a nitrobenzamide moiety

Mechanism of Action

For further reading, you might explore related research articles and databases . Keep in mind that scientific knowledge evolves, and new findings may emerge over time. 📚🔍

: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI:10.1039/C3CS60197H

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the fluorophenyl group and the nitrobenzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluorophenyl)-N′-(2-thiazolyl)urea: This compound also contains a fluorophenyl group and a thiazole ring, but differs in its urea linkage.

    N-(4-nitrophenyl)-N′-(2-thiazolyl)urea: Similar to the target compound, but with a different functional group arrangement.

Uniqueness

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl group and a nitrobenzamide moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-12-17(27-19(22-12)14-3-2-4-15(20)11-14)9-10-21-18(24)13-5-7-16(8-6-13)23(25)26/h2-8,11H,9-10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAQXZJZCHPFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.